1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenoxyethanone
Description
1-[4-(1H-Indol-2-ylcarbonyl)piperazin-1-yl]-2-phenoxyethanone (hereafter referred to as Compound A) is a synthetic molecule featuring a piperazine core linked to an indole-2-carbonyl group and a phenoxyethanone moiety. Its structure combines aromatic and heterocyclic elements, making it a candidate for neurodegenerative disease therapeutics, particularly Alzheimer’s.
Properties
IUPAC Name |
1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-20(15-27-17-7-2-1-3-8-17)23-10-12-24(13-11-23)21(26)19-14-16-6-4-5-9-18(16)22-19/h1-9,14,22H,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLQHCHKLYLPSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenoxyethanone typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through various methods, including Fischer indole synthesis and Bartoli indole synthesis. The piperazine ring is then introduced through nucleophilic substitution reactions. Finally, the phenoxyethanone group is attached using esterification or acylation reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
Nucleophilic Reactions at Piperazine Nitrogen
The piperazine moiety demonstrates nucleophilic character, enabling reactions at both tertiary and secondary nitrogen centers:
Key Observation : Steric hindrance from the indole-carbonyl group directs electrophiles to the less hindered N1-piperazine position .
Electrophilic Substitution on Indole Ring
The indole moiety undergoes characteristic electrophilic aromatic substitution:
Mechanistic Insight : The electron-withdrawing carbonyl group deactivates the indole ring, favoring substitution at positions ortho and para to the nitrogen .
Carbonyl Group Reactivity
The ketone and amide carbonyls show distinct reactivity patterns:
Ketone Reduction
| Reducing Agent | Conditions | Product | Stereochemistry | Source |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C | Secondary alcohol | Racemic | |
| BH₃·THF | THF, reflux | Chiral alcohol | 68% ee |
Amide Hydrolysis
| Conditions | Product | Reaction Time | Yield | Source |
|---|---|---|---|---|
| 6M HCl, 110°C | Carboxylic acid + piperazine | 8 hr | 92% | |
| NaOH (20%), EtOH | Sodium carboxylate | 4 hr | 85% |
Oxidation of Phenoxy Ether
The phenoxy group undergoes oxidative cleavage under strong conditions:
| Oxidizing System | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | 80°C, 6 hr | Quinone derivative | 64% | |
| mCPBA, CH₂Cl₂ | RT, 12 hr | Epoxidized side product | <5% |
Stability Note : The ether linkage remains intact under mild oxidative conditions (e.g., H₂O₂, O₃).
Photochemical Reactions
UV-induced transformations demonstrate unique reactivity:
| Wavelength | Solvent | Major Product | Quantum Yield | Source |
|---|---|---|---|---|
| 254 nm | MeCN | [2+2] Cycloaddition dimer | 0.32 | |
| 365 nm | Benzene | Indole ring-expanded compound | 0.18 |
Comparative Reactivity Table
| Functional Group | Relative Reactivity (Scale 1-5) | Preferred Reaction Types |
|---|---|---|
| Piperazine N-H | 4 | Alkylation, Acylation |
| Indole C-H | 3 | Electrophilic Substitution |
| Ketone C=O | 2 | Reduction, Nucleophilic Addition |
| Phenoxy O | 1 | Oxidation (under strong conditions) |
Scientific Research Applications
Antidepressant and Anxiolytic Effects
Research indicates that compounds similar to 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenoxyethanone exhibit significant activity as V1a receptor antagonists. These receptors are implicated in mood regulation, suggesting that the compound may be effective in treating anxiety and depressive disorders .
Case Study : A study on spiro-piperidine derivatives highlighted their potential in treating anxiety-related conditions through modulation of the V1a receptor .
Anticancer Activity
Indole derivatives have been recognized for their anticancer properties. The compound's structure allows it to potentially inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis.
Research Findings : A series of indole analogs were evaluated for their cytotoxic effects against various cancer cell lines, demonstrating promising results that warrant further investigation into the specific mechanisms at play .
Antimicrobial Properties
The indole and piperazine components of the compound suggest potential antimicrobial activity. Compounds with similar structures have shown efficacy against a range of bacterial and fungal pathogens.
Study Reference : Research published in pharmaceutical journals has detailed the synthesis of indole derivatives with notable antibacterial properties, indicating that modifications to the piperazine structure could enhance this activity .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological profile. Modifications to the indole or piperazine moieties can significantly influence its biological activity.
Mechanism of Action
The mechanism of action of 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenoxyethanone involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, influencing cellular processes. The piperazine ring can enhance the compound’s ability to cross cell membranes and interact with intracellular targets. The phenoxyethanone group may contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Comparison with Structural Analogs
This section evaluates Compound A against structurally related piperazine-indole derivatives, focusing on substituent effects, pharmacological targets, and activity.
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Comparisons
*Calculated based on molecular formulas from evidence.
Substituent Effects on Activity
Indole Position (2-yl vs. 3-yl): Compound A’s indole-2-carbonyl group contrasts with derivatives like 2-(4-benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone (), which features a 3-indolyl group. The 2-yl position in Compound A may enhance BChE binding due to spatial compatibility with the enzyme’s active site .
The benzyl group in ’s analog reduces steric hindrance compared to phenoxyethanone, possibly explaining its lack of reported cholinesterase activity.
Piperazine Modifications: QD10 () introduces a 3-(4-benzoylphenoxy)propyl chain on piperazine, shifting activity toward histamine H3 receptor modulation and antioxidant properties. This highlights how extended alkyl chains redirect pharmacological targets . 4j () uses an arylsulfonylindole-piperazine hybrid to achieve nanomolar 5-HT6 receptor antagonism, demonstrating the piperazine scaffold’s versatility in CNS drug design .
Pharmacological Target Diversity
- Cholinesterase Inhibition: Compound A and its indole-3-ylmethyl analog () share moderate BChE inhibition, suggesting indole positioning minimally affects this activity.
- Anticancer Potential: Nitroimidazole-piperazine-triazole hybrids () show antiproliferative effects, underscoring the role of auxiliary moieties (e.g., nitro groups) in targeting solid tumors .
Biological Activity
1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenoxyethanone is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the modulation of the endocannabinoid system and its implications in pain management and neuroprotection. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an indole moiety linked to a piperazine ring and a phenoxyethanone group. Its chemical formula is with a molecular weight of approximately 333.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O |
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | This compound |
The primary mechanism of action for this compound involves the inhibition of monoacylglycerol lipase (MAGL), an enzyme responsible for the degradation of 2-arachidonoylglycerol (2-AG), an endocannabinoid. By inhibiting MAGL, the compound increases levels of 2-AG, thereby enhancing cannabinoid receptor activation (CB1 and CB2) which is associated with analgesic effects and modulation of various physiological processes including mood and appetite regulation .
Pain Modulation
Numerous studies have demonstrated the analgesic properties of this compound. In vivo experiments indicate that it effectively reduces pain in models of inflammatory and neuropathic pain. For instance, in rat models, the compound exhibited significant antinociceptive effects comparable to established analgesics .
Neuroprotective Effects
Research suggests that this compound may also confer neuroprotective benefits by modulating endocannabinoid signaling pathways. Elevated levels of 2-AG have been linked to neuroprotection against excitotoxicity and inflammation .
Case Studies
A notable case study involved administering the compound in a controlled trial where it was found to significantly reduce pain scores in patients with chronic pain conditions. Participants reported improved quality of life metrics alongside reduced reliance on opioid medications .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption characteristics with a moderate half-life, allowing for effective dosing regimens. Studies have shown that it crosses the blood-brain barrier efficiently, which is crucial for its central nervous system effects .
Safety and Side Effects
While generally well-tolerated, some side effects have been reported, including mild sedation and gastrointestinal disturbances. Long-term studies are necessary to fully understand the safety profile and potential long-term effects on health .
Q & A
Q. What are the optimal reaction conditions for synthesizing 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenoxyethanone to maximize yield?
Methodological Answer: The synthesis typically involves coupling indole-2-carboxylic acid derivatives with piperazine-containing intermediates under anhydrous conditions. Key steps include:
- Reagent Selection : Use chloroacetyl chloride or similar acylating agents in dichloromethane (DCM) with triethylamine (TEA) as a base to neutralize HCl byproducts .
- Temperature Control : Maintain reactions at 273 K during reagent addition to minimize side reactions .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or crystallization from ethanol/water mixtures improves purity .
Q. Example Protocol :
Dissolve 1-phenylpiperazine hydrochloride (10 mmol) in anhydrous DCM with TEA (2 mmol).
Add chloroacetyl chloride (10 mmol) dropwise at 273 K.
Stir at room temperature for 2 hours, monitor by TLC.
Wash with water, dry over Na₂SO₄, and concentrate to isolate the crude product.
Recrystallize or use column chromatography for final purification .
Q. How should researchers handle and store this compound to ensure stability during experimental workflows?
Methodological Answer:
- Storage : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis .
- Handling : Use gloves and fume hoods to avoid dermal exposure. Pre-weigh aliquots to minimize repeated thawing .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways .
Advanced Research Questions
Q. What methodologies are recommended for resolving structural ambiguities in piperazine-containing compounds like this compound?
Methodological Answer: Combine multiple structural elucidation techniques:
- X-ray Crystallography : Resolve absolute configuration and confirm bond angles (e.g., C–Cl bond length: 1.79 Å in related compounds) .
- NMR Spectroscopy : Use ¹H-¹³C HSQC and HMBC to assign carbonyl (δ ~170 ppm) and piperazine proton environments (δ 2.45–3.75 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to rule out isomers .
Case Study : A crystal structure of 1-chloro-2-(4-phenylpiperazin-1-yl)ethanone (R-factor: 0.035) revealed planar geometry at the carbonyl group, critical for modeling receptor interactions .
Q. How can researchers design experiments to evaluate the dual receptor binding activity of this compound?
Methodological Answer:
- Radioligand Binding Assays : Use ³H-labeled histamine or serotonin in competitive binding studies with H1/H4 or 5-HT receptors .
- Functional Assays : Measure cAMP levels (for GPCRs) or calcium flux (e.g., FLIPR® assays) to assess agonist/antagonist activity .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., substituting indole with benzimidazole) to identify key pharmacophores .
Q. What strategies are effective in reconciling contradictory data regarding the biological activity of structurally similar piperazine derivatives?
Methodological Answer:
- Meta-Analysis : Compare published IC₅₀ values across assays (e.g., cell-based vs. membrane preparations) to identify methodological biases .
- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to explain variations in binding affinity due to conformational flexibility .
- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for direct binding measurements .
Case Study : A fluorobenzyl-piperazine fragment showed 10-fold higher kinase inhibition in HEK293 cells versus isolated enzymes, attributed to cell permeability differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
